![molecular formula C13H20N2O2S B1351322 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline CAS No. 345991-04-0](/img/structure/B1351322.png)
4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline
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Description
4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline, also known as 4-DPSA, is an organic compound belonging to the group of piperidines. It is a colorless, water-soluble solid that has a wide range of applications in scientific research. 4-DPSA is a versatile compound that can be used for various purposes, including synthesis, drug development, and biochemistry. It is also used in various lab experiments, such as the synthesis of nucleotides and the study of enzyme kinetics.
Scientific Research Applications
Twisted-Intramolecular-Charge-Transfer-Based Fluorescent Thermometer
A study by Cao et al. (2014) highlights the application of N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline in temperature sensing. This compound demonstrates an increase in fluorescence intensity with rising temperature, making it a potential candidate for ratiometrically detecting temperature variations.
Ring Opening of 1-Sulfonyl-2,2-Dimethylaziridines by Anilines
Buchholz et al. (1993) investigated the reaction of anilines with 1-sulfonyl-2,2-dimethylaziridines, providing insights into the regioselectivity and structure of products formed in these reactions. This research, as detailed in their paper, is relevant for understanding the chemical behavior of sulfonyl aniline derivatives.
Sulfate Radical-Based Oxidation of Antibiotics
Ji et al. (2017) conducted a study on the oxidation of sulfonamides, including those bearing six-membered heterocyclic rings like sulfamethazine and sulfadimethoxine. This research, found in their paper, is significant for environmental remediation, particularly in addressing the spread of antibacterial resistance due to the presence of sulfonamide antibiotics in the environment.
Synthesis of Antimicrobial s-Triazine-Based Scaffolds
Patel et al. (2012) focused on synthesizing bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides to investigate their antimicrobial and antimycobacterial actions. Their research, outlined in this paper, showcases the potential of certain aniline derivatives in pharmaceutical applications.
Green Process for the Production of Sulfone Derivatives
Wang et al. (2013) reported a green process for synthesizing 4-(β-sulfatoethylsulfone)-N-Ethyl-Aniline. As detailed in their study, this method emphasizes the importance of environmentally friendly approaches in the production of chemical compounds.
Fluorescent Scaffolds and Probes Based on Aggregation-Induced Emission
Beppu et al. (2014) synthesized a series of 2,6-bis[aryl(alkyl)sulfonyl]anilines, demonstrating their high fluorescence emissions and potential as turn-on-type probes. This research, as seen in their paper, reveals the applications of sulfonyl anilines in material science, particularly in the development of new fluorescent materials.
Synthesis of Sulfonated Polyaniline
Royappa et al. (2001) explored the polymerization of the aniline heterodimer 4-aminodiphenylamine-2-sulfonic acid, producing a new form of sulfonated polyaniline. Their findings, detailed in this study, contribute to the field of polymer science, particularly in the synthesis of conductive polymers.
properties
IUPAC Name |
4-(2,6-dimethylpiperidin-1-yl)sulfonylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-10-4-3-5-11(2)15(10)18(16,17)13-8-6-12(14)7-9-13/h6-11H,3-5,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGKPRHLSMFTHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601225031 |
Source
|
Record name | 4-[(2,6-Dimethyl-1-piperidinyl)sulfonyl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601225031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline | |
CAS RN |
345991-04-0 |
Source
|
Record name | 4-[(2,6-Dimethyl-1-piperidinyl)sulfonyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345991-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2,6-Dimethyl-1-piperidinyl)sulfonyl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601225031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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